2-(Difluoromethoxy)-5-methoxybenzaldehyde
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-2-3-8(14-9(10)11)6(4-7)5-12/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUIAXUBXNTOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure Summary:
- Starting Material: 3,4-dihydroxybenzaldehyde (or positional isomers depending on substitution pattern).
- Reagents: Sodium hydroxide (7 mol/L), tetrabutylammonium hydrogen sulfate (phase transfer catalyst), and chloromethyl difluoroacetate.
- Conditions: Reaction at 60–65 °C for 2–5 hours.
- Workup: Dilution with water, extraction with ethyl acetate, acidification to pH 2, drying over anhydrous sodium sulfate, and recrystallization from petroleum ether-ethyl acetate.
Results:
- Yield: Approximately 79.4%
- Purity: 99.45%
- Product: 3-hydroxy-4-difluoromethoxybenzaldehyde (a positional isomer relevant to 2-(difluoromethoxy)-5-methoxybenzaldehyde synthesis)
| Parameter | Value |
|---|---|
| Starting material amount | 138.1 g (1 mol) |
| Sodium hydroxide concentration | 7 mol/L |
| Phase transfer catalyst amount | 16.6 g |
| Chloromethyl difluoroacetate amount | 180.5 g (1.3 mol) |
| Reaction temperature | 60–65 °C |
| Reaction time | 2–5 hours |
| Yield | 79.4% |
| Purity | 99.45% |
This method leverages the nucleophilic substitution of phenolic hydroxyl groups by difluoromethoxy moieties generated in situ from chlorodifluoroacetate esters, facilitated by phase transfer catalysis to improve reaction efficiency and selectivity.
Difluoromethylation via Difluorocarbene Insertion and Late-Stage Functionalization
Recent advances in difluoromethylation chemistry have introduced alternative approaches to install difluoromethoxy groups, including difluorocarbene insertion and late-stage functionalization techniques. These methods have been extensively reviewed by Sap et al. (2021), highlighting the evolution of difluoromethylation reagents and strategies.
Key Points:
- Difluorocarbene Reagents: Novel non-ozone-depleting difluorocarbene precursors enable insertion of CF2H groups into oxygen nucleophiles (such as phenols), forming difluoromethoxy substituents.
- Late-Stage Functionalization: Direct difluoromethylation of aromatic hydroxyl groups or halide precursors allows for selective modification of complex molecules.
- Advantages: These methods offer greater functional group tolerance, milder conditions, and potential for site-selective modification.
Mechanistic Insight:
- Difluorocarbene (:CF2) generated from reagents such as chlorodifluoromethane or newer crystalline solids reacts with phenolic oxygen to form the O–CF2H bond.
- The hydrogen bonding ability and lipophilicity of the difluoromethoxy group influence the physicochemical properties of the final compound, which is relevant for pharmaceutical applications.
Comparative Analysis of Preparation Methods
| Aspect | Nucleophilic Substitution (Patent Method) | Difluorocarbene Insertion (Recent Advances) |
|---|---|---|
| Starting Materials | Hydroxybenzaldehyde derivatives | Phenols or halide derivatives |
| Reagents | Chloromethyl difluoroacetate, NaOH, PTC | Difluorocarbene precursors (e.g., ClCF2H) |
| Reaction Conditions | 60–65 °C, 2–5 hours | Mild to moderate temperatures, variable |
| Yield | ~79% | Variable, often moderate to good |
| Purity | >99% | Dependent on substrate and conditions |
| Functional Group Tolerance | Moderate, base-sensitive groups may be affected | High, compatible with diverse functionalities |
| Scalability | Demonstrated at mol scale | Emerging, industrial applications ongoing |
| Environmental Impact | Uses chlorinated reagents, requires careful handling | Newer reagents designed to reduce ozone depletion |
Research Findings and Notes
- The patent method emphasizes the use of phase transfer catalysis to overcome electronic effects that hinder substitution, improving yield and purity.
- The difluoromethoxy group imparts unique hydrogen bonding and lipophilic properties, which are quantifiable and influence the compound's behavior in biological systems.
- Recent research focuses on developing safer, more efficient difluoromethylation reagents that avoid ozone-depleting substances and hazardous reagents like sulfur tetrafluoride derivatives.
- The choice of method depends on the availability of starting materials, desired scale, and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired substituent but may involve halogenation or nitration reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Medicinal Chemistry
2-(Difluoromethoxy)-5-methoxybenzaldehyde has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a precursor for the synthesis of bioactive compounds.
- Anticancer Activity : Some derivatives of benzaldehyde compounds have shown promising anticancer activity. Research indicates that modifications to the benzaldehyde structure can enhance its efficacy against specific cancer cell lines .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its difluoromethoxy group provides unique reactivity that can be exploited in various synthetic pathways.
- Synthesis of Fluorinated Compounds : The presence of fluorine atoms can significantly influence the biological activity and pharmacokinetics of drugs. Therefore, this compound is valuable in developing fluorinated pharmaceuticals and agrochemicals .
Material Science
Research has explored the use of this compound in developing novel materials with specific electronic properties. The incorporation of difluoromethoxy groups into polymer matrices can enhance their thermal stability and electrical conductivity.
- Conductive Polymers : Studies suggest that integrating this compound into polymer systems may lead to materials suitable for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined various substituted benzaldehydes, including this compound, for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications .
Case Study 2: Synthesis of Fluorinated Pharmaceuticals
In another investigation, researchers utilized this compound as a key intermediate in synthesizing novel fluorinated compounds aimed at treating neurodegenerative diseases. The study highlighted the compound's role in enhancing the selectivity and potency of the resulting pharmaceuticals .
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anticancer agent precursor; bioactive compound synthesis |
| Organic Synthesis | Intermediate for fluorinated compounds |
| Material Science | Development of conductive polymers |
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Intermediates: Formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 2-(difluoromethoxy)-5-methoxybenzaldehyde with its analogs, highlighting substituent effects:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|---|
| This compound | 294860-70-1 | C₉H₇F₂O₃ | 216.15 | Not reported | Not reported | -OCH₂F₂ (position 2), -OCH₃ (position 5) |
| 2-(Difluoromethoxy)-5-fluorobenzaldehyde | 1214326-36-9 | C₈H₅F₃O₂ | 190.12 | 239.2 ± 35.0 | 1.352 ± 0.06 | -OCH₂F₂ (position 2), -F (position 5) |
| 2-Fluoro-5-methoxybenzaldehyde | 105728-90-3 | C₈H₇FO₂ | 154.14 | Not reported | Not reported | -F (position 2), -OCH₃ (position 5) |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | Not reported | C₁₅H₁₄O₃ | 242.27 | Not reported | Not reported | -OCH₂C₆H₅ (position 2), -OCH₃ (position 5) |
Key Observations :
- Electron Effects : The difluoromethoxy group (-OCH₂F₂) enhances electrophilicity at the aldehyde group compared to methoxy (-OCH₃) or benzyloxy (-OCH₂C₆H₅), making it more reactive in nucleophilic addition reactions .
- Steric and Polarity Impact : Fluorine substituents (e.g., in 2-fluoro-5-methoxybenzaldehyde) reduce steric bulk but increase polarity, affecting solubility and crystallinity .
Biological Activity
2-(Difluoromethoxy)-5-methoxybenzaldehyde is an organic compound known for its unique structural features, which include difluoromethoxy and methoxy functional groups attached to a benzaldehyde core. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's molecular structure can be described by the following chemical formula:
- Molecular Formula : C9H8F2O3
- IUPAC Name : this compound
- InChI Key : WBUIAXUBXNTOGR-UHFFFAOYSA-N
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can interact with cellular receptors, modulating various signaling pathways that influence cell behavior.
- Formation of Reactive Intermediates : The compound may generate reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's structure enhances its lipophilicity, which may improve its ability to penetrate bacterial membranes.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A recent investigation assessed the antibacterial activity of related compounds and found that modifications similar to those in this compound significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- The study reported an IC50 value indicating effective inhibition at low concentrations.
- Anti-inflammatory Research :
- Pharmacokinetic Studies :
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action observed in this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Effective against MRSA | Significant reduction in cytokines | Enzyme inhibition, receptor modulation |
| 2-Hydroxy-4-methoxybenzaldehyde | Moderate activity | Moderate activity | Reactive intermediates |
| Difluoromethyl phenyl sulfide | High lipophilicity | Low anti-inflammatory potential | Enzyme inhibition |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-(Difluoromethoxy)-5-methoxybenzaldehyde, and what key reaction parameters require optimization?
Answer:
The synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution on a methoxybenzaldehyde precursor. Key steps include:
- Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce the difluoromethoxy group .
- Protecting groups : Temporary protection of the aldehyde group (e.g., acetal formation) to prevent side reactions during fluorination.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.
Critical parameters : Reaction temperature (often <0°C to suppress byproducts), stoichiometry of fluorinating agents, and inert atmosphere to avoid hydrolysis. Reference analogous syntheses in benzimidazole derivatives for fluorination protocols .
Advanced: How can researchers resolve contradictory NMR data when characterizing the regiochemistry of this compound?
Answer:
Contradictions may arise from overlapping signals or dynamic effects. Methodological approaches include:
- 2D NMR : Utilize heteronuclear single quantum coherence (HSQC) to correlate - couplings and confirm substituent positions.
- Variable-temperature NMR : Identify conformational changes affecting signal splitting (e.g., hindered rotation of the difluoromethoxy group).
- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
Refer to benzodioxole derivatives in for NMR benchmarking .
Basic: What analytical techniques are recommended for assessing the purity of this compound, and how are thresholds determined?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Set purity thresholds ≥98% based on area normalization .
- GC-MS : For volatile impurities, employ a DB-5 column and electron ionization.
- Elemental analysis : Validate C, H, F, and O content against theoretical values (tolerance ±0.4%).
Calibrate methods using pharmacopeial standards (e.g., USP guidelines in ) .
Advanced: What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
Answer:
- Acidic conditions : The difluoromethoxy group resists hydrolysis due to strong C-F bonds and electron-withdrawing effects, but the aldehyde may undergo hydration.
- Basic conditions : The aldehyde is prone to Cannizzaro reaction or nucleophilic attack. Use accelerated stability studies (40°C/75% RH) with LC-MS to track degradation products like 5-methoxy-2-hydroxybenzaldehyde.
Reference benzodioxole stability data () and pH-dependent degradation pathways .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation; ensure eye wash stations and safety showers are accessible .
- Storage : Airtight containers under nitrogen, stored at 2–8°C to prevent oxidation.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
Advanced: How can researchers leverage this compound as a building block in medicinal chemistry?
Answer:
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the aldehyde position.
- Reductive amination : Convert the aldehyde to secondary amines for benzimidazole precursor synthesis (e.g., Pantoprazole analogs) .
- Fluorine scan studies : Compare bioactivity with non-fluorinated analogs to assess metabolic stability.
Refer to fluorinated benzodioxole applications () for reaction optimization .
Basic: What solvent systems are optimal for recrystallizing this compound to achieve high yield and purity?
Answer:
- Binary mixtures : Ethanol/water (7:3 v/v) or toluene/heptane (1:1).
- Cooling gradient : Slowly reduce temperature from 50°C to 4°C to maximize crystal formation.
- Yield optimization : Monitor supersaturation via turbidity points; typical yields range 70–85%.
Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
Answer:
- Steric effects : The difluoromethoxy group at the ortho position hinders attack, favoring substitution at the para position relative to the methoxy group.
- Electronic effects : Electron-withdrawing fluorine atoms deactivate the ring, requiring strong nucleophiles (e.g., Grignard reagents) or catalytic Lewis acids (e.g., BF₃·Et₂O).
Compare with trifluoromethoxy analogs () to assess substituent effects .
Basic: What spectroscopic markers distinguish this compound from its positional isomers?
Answer:
- NMR : A singlet near δ -120 ppm (CF₂ group) .
- IR : Stretching vibrations at 1680 cm⁻¹ (aldehyde C=O) and 1100 cm⁻¹ (C-O-C from methoxy).
- Mass spectrometry : Molecular ion peak at m/z 216.04 (calculated for C₉H₇F₂O₃).
Advanced: What computational tools can predict the solubility and partition coefficient (logP) of this compound?
Answer:
- Software : Use ACD/Labs Percepta or ChemAxon’s MarvinSuite for logP prediction.
- Solubility : COSMO-RS simulations with parameters adjusted for fluorine’s hydrophobicity.
- Validation : Compare with experimental shake-flask method data (octanol/water system).
Reference benzodioxole property calculations in for methodology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
